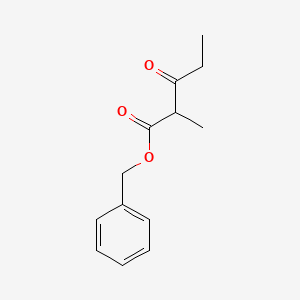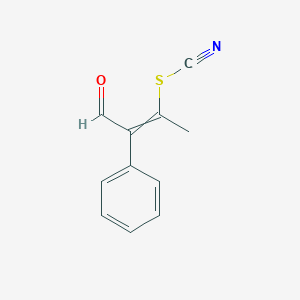![molecular formula C11H16N2O B14280679 Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- CAS No. 135663-17-1](/img/structure/B14280679.png)
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is a chemical compound with the molecular formula C10H15NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- typically involves the reaction of 2-aminophenol with dimethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Aminophenol reacts with formaldehyde to form an intermediate Schiff base.
Step 2: The intermediate Schiff base reacts with dimethylamine to form Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(dimethylamino)-: Similar structure but lacks the imino group.
Phenol, 2-ethyl-: Similar phenolic structure but with an ethyl group instead of the dimethylaminoethyl group.
Uniqueness
Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]- is unique due to the presence of the 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
135663-17-1 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-9-10-5-3-4-6-11(10)14/h3-6,9,14H,7-8H2,1-2H3 |
Clé InChI |
FLKVGXMTKORZSX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


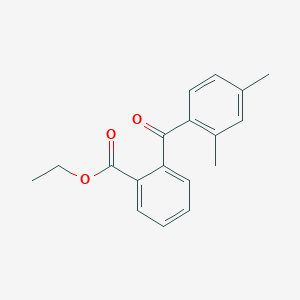
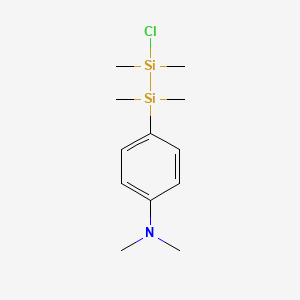
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

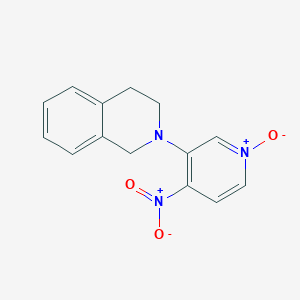
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
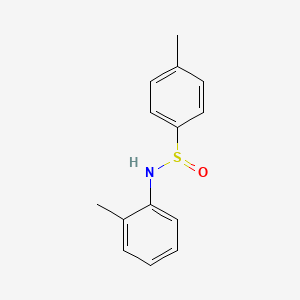
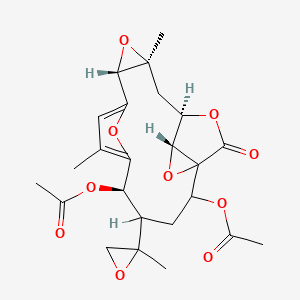
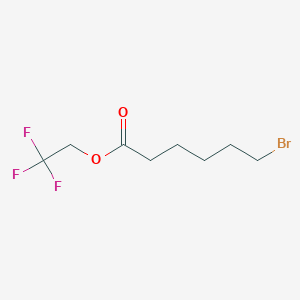
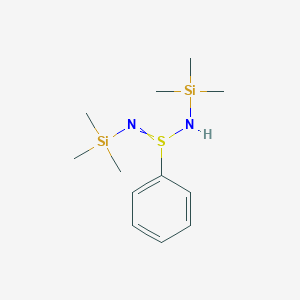
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
